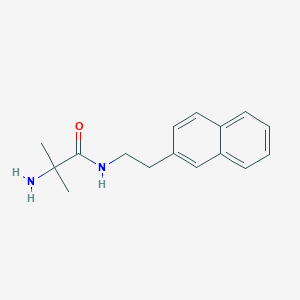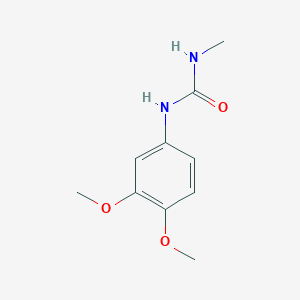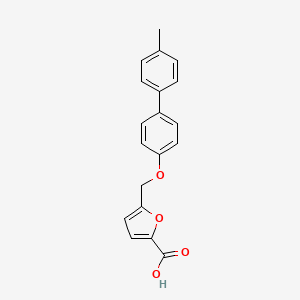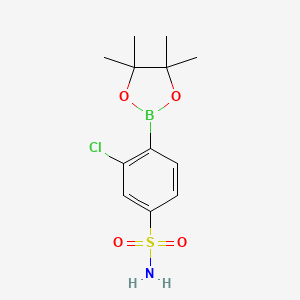
2-Methylquinolin-8-yl dimethylcarbamate
Overview
Description
2-Methylquinolin-8-yl dimethylcarbamate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Potential Antimicrobial Agents : A study synthesized new compounds containing the 2-methylquinoline ring system, showing significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Ustilago maydis (Raju et al., 2016).
Chemosensors for Hg2+ Detection : Research demonstrated the synthesis of 8-hydroxyquinoline benzoates with diverse azo substituents for selective sensing of Hg2+, with potential applications in detecting mercury ions (Cheng et al., 2008).
Alzheimer's Disease Treatment : The therapeutic application of 2-substituted 8HQs, including the compound PBT2, was studied for the treatment of Alzheimer's disease. PBT2, related to 2-Methylquinolin-8-yl dimethylcarbamate, was shown to disaggregate metal-enriched amyloid plaques and inhibit Cu/Aβ redox chemistry (Kenche et al., 2013).
Polymerization Catalysts : A study on the synthesis and characterization of dialkylaluminum amidates, including those derived from N-(2-methylquinolin-8-yl) (R)amides, revealed their efficacy in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry (Zhang et al., 2011).
Cancer Therapeutics : Research identified an isoquinoline derivative with potent anticancer activity. The study highlights the potential of such compounds, related to this compound, in cancer treatment (Yang et al., 2015).
Temperature Sensing : A twisted-intramolecular-charge-transfer (TICT) based fluorescent thermometer was developed using a compound related to this compound, displaying intensified fluorescence with temperature increase (Cao et al., 2014).
Aquatic Toxicology : The toxicity of alkyl-quinolines, including 2-methylquinolines, was assessed using luminescent bacteria and fish bioassays, indicating the ecological impact and environmental behavior of these compounds (Birkholz et al., 1990).
properties
IUPAC Name |
(2-methylquinolin-8-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-8-10-5-4-6-11(12(10)14-9)17-13(16)15(2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGLORYJOOAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)N(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)



![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)


![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)

![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B7596081.png)